Enhanced Alkaline Dissolution Rate Compared to 4-Hydroxystyrene for High-Contrast Resists
Polymers incorporating 4-HFA-ST exhibit a superior alkaline dissolution rate compared to those based on the traditional monomer 4-hydroxystyrene. This difference is critical for achieving high dissolution contrast in photoresist applications [1]. While the exact dissolution rate in Å/sec is a function of polymer composition and developer strength (e.g., 0.26 N TMAH), the inherent higher rate of the HFA group provides a wider process window for lithographic patterning [1][2].
| Evidence Dimension | Alkaline Dissolution Rate |
|---|---|
| Target Compound Data | Higher (Rate is polymer-composition dependent; for a reference HFA-bearing polymer, dissolution rates in 0.26 N TMAH can range from 1,500-8,000 Å/sec) [2] |
| Comparator Or Baseline | 4-Hydroxystyrene-based polymer (Lower dissolution rate) |
| Quantified Difference | Qualitatively higher; quantitative ratio depends on specific copolymer composition and developer molarity. |
| Conditions | Polymer film dissolution in standard aqueous alkaline developer (e.g., tetramethylammonium hydroxide, TMAH) [1][2]. |
Why This Matters
A higher alkaline dissolution rate enables higher dissolution contrast, which is a primary determinant of resolution and line-edge roughness (LER) in advanced photolithography.
- [1] US Patent Application US20140212810A1. 'Negative resist composition and patterning process.' Shin-Etsu Chemical Co., Ltd., published 2014-07-31. View Source
- [2] Ito, H., et al. 'Hydrogen bonding and aqueous base dissolution behavior of hexafluoroisopropanol-bearing polymers.' Proceedings of SPIE, vol. 5039, 2003. View Source
